Phenylacetonitrile-4-boronic acid pinacol ester
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Overview
Description
Phenylacetonitrile-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable building block in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetonitrile-4-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of phenylacetonitrile with boronic acid in the presence of a pinacol ester. The reaction typically requires a catalyst, such as palladium, and is carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maximize output .
Chemical Reactions Analysis
Types of Reactions
Phenylacetonitrile-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylacetonitrile-4-boronic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds
Major Products
The major products formed from these reactions include various substituted phenylacetonitriles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenylacetonitrile-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylacetonitrile-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts. These complexes facilitate the transfer of functional groups, enabling efficient carbon-carbon bond formation. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness
Phenylacetonitrile-4-boronic acid pinacol ester stands out due to its unique combination of stability and reactivity. Unlike other boronic esters, it offers a higher degree of functional group tolerance and can be used under milder reaction conditions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high precision and efficiency .
Properties
Molecular Formula |
C14H20BNO3 |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
[4-(cyanomethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H20BNO3/c1-13(2,17)14(3,4)19-15(18)12-7-5-11(6-8-12)9-10-16/h5-8,17-18H,9H2,1-4H3 |
InChI Key |
FGNINCLMLTWNKU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CC#N)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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